molecular formula C11H8ClNO B6413990 6-(3-Chlorophenyl)pyridin-3-ol CAS No. 1261934-69-3

6-(3-Chlorophenyl)pyridin-3-ol

Cat. No.: B6413990
CAS No.: 1261934-69-3
M. Wt: 205.64 g/mol
InChI Key: LWHRLRZWXPZMTC-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a 3-chlorophenyl substituent at position 4. The 3-hydroxyl group enhances polarity, making it a candidate for hydrogen bonding in biological systems.

Properties

IUPAC Name

6-(3-chlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(14)7-13-11/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHRLRZWXPZMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692505
Record name 6-(3-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-69-3
Record name 6-(3-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)pyridin-3-ol typically involves the reaction of 3-chlorobenzaldehyde with pyridine-3-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium methoxide under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(3-chlorophenyl)pyridine-3-one.

    Reduction: Formation of 6-phenylpyridin-3-ol.

    Substitution: Formation of 6-(3-aminophenyl)pyridin-3-ol or 6-(3-methoxyphenyl)pyridin-3-ol.

Scientific Research Applications

6-(3-Chlorophenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Compound Name Substituents Key Electronic Features Evidence
6-(3-Chlorophenyl)pyridin-3-ol -OH (C3), -Cl (C6 phenyl) Moderate acidity (due to -OH), electron-deficient aromatic ring
6-(Trifluoromethyl)pyridin-3-ol -OH (C3), -CF₃ (C6) Stronger acidity (CF₃ is electron-withdrawing), enhanced stability
6-Chloro-5-(trifluoromethyl)pyridin-3-ol -OH (C3), -Cl (C6), -CF₃ (C5) High electron deficiency, potential for dual halogen interactions
6-(3-Methoxyphenoxy)pyridin-3-ol -OH (C3), -OCH₃ (C6 phenoxy) Electron-rich phenoxy group increases lipophilicity

Analysis :

  • The 3-chlorophenyl group in the target compound provides moderate electron withdrawal compared to trifluoromethyl analogs, which exhibit stronger electron-withdrawing effects and higher acidity .
  • Methoxy-substituted analogs (e.g., 6-(3-Methoxyphenoxy)pyridin-3-ol) are more lipophilic, favoring membrane permeability in drug design .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Trends Key Data Evidence
This compound C₁₁H₈ClNO 205.64 Moderate in polar solvents N/A (inferred)
(E)-4-(((3-Chloro-4-fluorophenyl)imino)methyl)-6-ethyl-2-phenylpyridin-3-ol C₂₁H₁₇ClFN₃O 381.83 Low (hydrophobic groups) LCMS: m/z 355.0 [M+H]+
6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol C₁₂H₁₁NO₂ 201.22 High (polar hydroxymethyl) Density: 1.256 g/cm³
2-Chloro-6-(hydroxymethyl)pyridin-3-ol C₆H₆ClNO₂ 175.57 High (hydroxyl and hydroxymethyl) CAS: 208519-41-9

Analysis :

  • Bulky substituents (e.g., ethyl or phenyl groups in ) reduce solubility, whereas polar groups like hydroxymethyl () enhance aqueous solubility.
  • The hydroxymethyl analog () has a lower molecular weight (201.22 g/mol) and higher predicted density (1.256 g/cm³) compared to the target compound.

Analysis :

  • The 3-chlorophenyl group is prevalent in kinase inhibitors (), while methoxy-substituted analogs () are explored for antimicrobial activity.
  • Thiomorpholine derivatives () highlight the importance of stereochemistry in pharmacokinetics, with strict impurity limits (≤1.5%) in pharmacopeial standards.

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